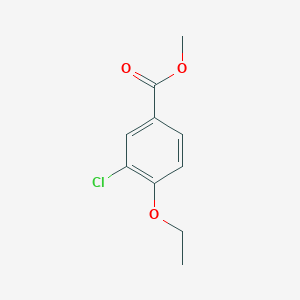

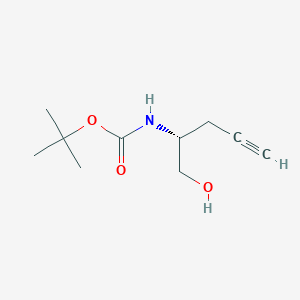

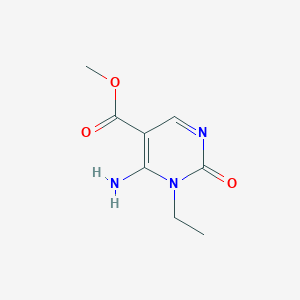

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves intricate steps that ensure the retention of the desired stereochemistry. For instance, the synthesis of (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid from Cliona tenuis involves isolation, structural characterization, and chemical transformations, confirming the significance of stereochemistry in synthesis processes (Castellanos et al., 2006).

Molecular Structure Analysis

Spectroscopic methods such as NMR and X-ray diffraction play a pivotal role in analyzing the molecular structure of pyrrolidine derivatives. The spectroscopic analysis, including NBO, HOMO, and LUMO analysis, of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, demonstrates the importance of these techniques in understanding the electronic and geometric aspects of similar compounds (Devi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives is influenced by their stereochemistry and functional groups. For example, the use of lipase-catalyzed regioselective lactamization in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid showcases the enzyme's role in controlling the formation of cyclic compounds with specific stereochemistry (Aurell et al., 2014).

Scientific Research Applications

-

Enzymatic Menthol Production

- Field : Biochemistry

- Application : This compound is used in the one-pot biosynthesis of menthol isomers, which are high-value monoterpenoid commodity chemicals .

- Method : The process involves the use of recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase and two menthone dehydrogenases . This method allows for the optimization of each enzymatic step and the avoidance of monoterpenoid toxicity issues to the host cell .

- Results : Moderate to highly pure menthol (79.1%) and neomenthol (89.9%) were obtained when E. coli strains coexpressed NtDBR with only MMR or MNMR, respectively .

-

Antibacterial Agent Production

- Field : Pharmaceutical Chemistry

- Application : “(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid” is known as MK-7655 and has antibacterial properties .

- Method : The production process involves reacting a compound of Formula (II) with a compound of Formula (III) to obtain a compound of Formula (IV). This is followed by the hydrogenolysis of a compound of Formula (IV) to obtain a compound of Formula (V) .

- Results : The specific results or outcomes of this process are not detailed in the source .

-

Synthesis of Hydrazones

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of hydrazones .

- Method : The process involves the condensation of (2S,5R)-2-isopropyl-5-methylcyclohexanone with 4-R-phenoxyacetic acid hydrazides in the presence of a catalytic amount of glacial acetic acid . The structure of the target compounds has been established by FTIR-ATR, Raman, 1H-NMR and 13C-NMR spectral analysis and mass spectrometry .

- Results : Hydrazones were obtained in 76–78% yield .

-

Selective Synthesis of (2S,3R)-3-Hydroxypipecolic Acid

- Field : Biochemistry

- Application : This compound is used in the selective synthesis of (2S,3R)-3-hydroxypipecolic acid .

- Method : The process involves the use of Fe (II)/α-ketoglutaric acid-dependent dioxygenase cis-P3H . By analyzing the structural confirmation and residue composition in the substrate-binding pocket, a “handlebar” mode of molecular interactions is proposed .

- Results : The results obtained from HPLC and LC-MS analyses showed the presence of mass spectrometric peaks consistent with the molecular weight of the hydroxylated products, thereby confirming the formation of (2S,5R)-5-hydroxypipecolic acid after hydroxylation of L-Pip catalyzed by Ka PH1 .

-

Synthesis of New Cooling Agents

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of new cooling agents, known as menthol glycinates .

- Method : The process involves two synthetic steps, starting from bromoacetyl bromide and (−)-menthol. The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .

- Results : Most of the prepared compounds were obtained without requiring aqueous phase extractions .

-

Antibacterial Agent Production

- Field : Pharmaceutical Chemistry

- Application : “(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid” is known as MK-7655 and has antibacterial properties .

- Method : The production process involves reacting a compound of Formula (II) with a compound of Formula (III) to obtain a compound of Formula (IV). This is followed by the hydrogenolysis of a compound of Formula (IV) to obtain a compound of Formula (V) .

- Results : The specific results or outcomes of this process are not detailed in the source .

Safety And Hazards

properties

IUPAC Name |

(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYEGDCKUEPNE-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449295 |

Source

|

| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid | |

CAS RN |

160033-52-3 |

Source

|

| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)